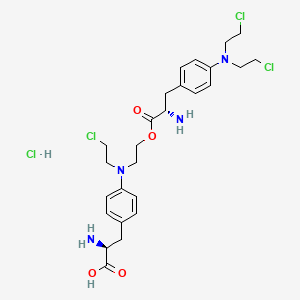![molecular formula C16H22ClN3O2 B13867156 4-[[3-Chloro-4-(piperazin-1-ylmethyl)phenyl]carbonyl]morpholine](/img/structure/B13867156.png)
4-[[3-Chloro-4-(piperazin-1-ylmethyl)phenyl]carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[3-Chloro-4-(piperazin-1-ylmethyl)phenyl]carbonyl]morpholine is a complex organic compound that features a morpholine ring, a piperazine moiety, and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-Chloro-4-(piperazin-1-ylmethyl)phenyl]carbonyl]morpholine typically involves multiple steps:
Formation of the Piperazine Moiety: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Introduction of the Chlorinated Phenyl Group: The chlorinated phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.
Coupling with Morpholine: The final step involves coupling the chlorinated phenyl-piperazine intermediate with morpholine under appropriate conditions, such as using a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-[[3-Chloro-4-(piperazin-1-ylmethyl)phenyl]carbonyl]morpholine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
4-[[3-Chloro-4-(piperazin-1-ylmethyl)phenyl]carbonyl]morpholine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs with potential therapeutic effects.
Biological Studies: The compound can be used to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.
Chemical Biology: It serves as a tool compound to investigate biological pathways and processes.
Industrial Applications: The compound can be used in the synthesis of other complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-[[3-Chloro-4-(piperazin-1-ylmethyl)phenyl]carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the chlorinated phenyl group can enhance binding affinity through halogen bonding . The morpholine ring can contribute to the overall stability and solubility of the compound in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 3-(4-(Substituted)-piperazin-1-yl)cinnolines
Uniqueness
4-[[3-Chloro-4-(piperazin-1-ylmethyl)phenyl]carbonyl]morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, piperazine moiety, and chlorinated phenyl group allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C16H22ClN3O2 |
|---|---|
Molecular Weight |
323.82 g/mol |
IUPAC Name |
[3-chloro-4-(piperazin-1-ylmethyl)phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H22ClN3O2/c17-15-11-13(16(21)20-7-9-22-10-8-20)1-2-14(15)12-19-5-3-18-4-6-19/h1-2,11,18H,3-10,12H2 |
InChI Key |
ROFCWAHEFKSVTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)C(=O)N3CCOCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


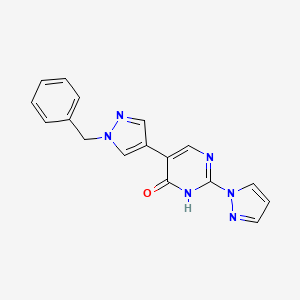


![4-Bromo-2-chloro-1-[(cyclopropylmethyl)sulfonyl]benzene](/img/structure/B13867091.png)
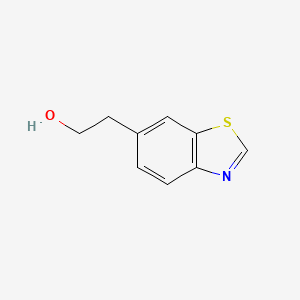
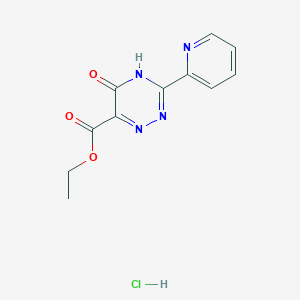
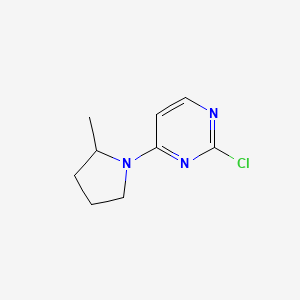
![5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one](/img/structure/B13867110.png)
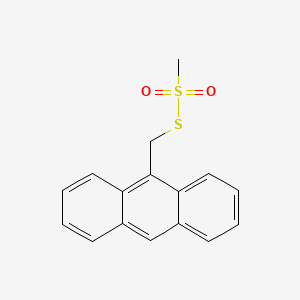
![4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13867124.png)


![Tert-butyl (4-amino-2-methoxyphenyl)[2-(4-methylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13867129.png)
